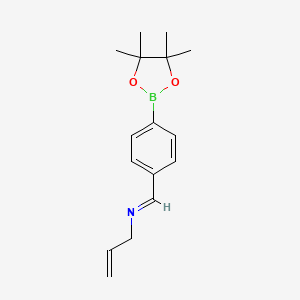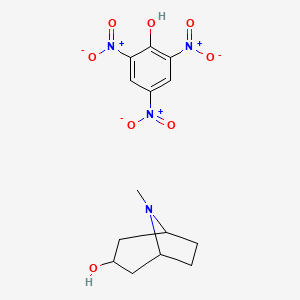![molecular formula C5H4ClN5 B14156738 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine CAS No. 89284-31-1](/img/structure/B14156738.png)
8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 8th position and an amine group at the 7th position of the triazolopyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with chlorinated pyridazines. For instance, the reaction of 3,6-dichloropyridazine with hydrazine hydrate in the presence of a base such as sodium hydroxide can yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce various oxo derivatives .
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The chloro and amine groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity . The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- 8-Chloro-[1,2,4]triazolo[4,3-c]pyridazine
- 8-Chloro-[1,2,4]triazolo[4,3-d]pyrimidine
Uniqueness
8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine is unique due to its specific substitution pattern and the presence of both chloro and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, which can be leveraged in targeted research and development .
Properties
CAS No. |
89284-31-1 |
|---|---|
Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine |
InChI |
InChI=1S/C5H4ClN5/c6-4-3(7)1-9-11-2-8-10-5(4)11/h1-2H,7H2 |
InChI Key |
NERICYNGIWRVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NN=C2C(=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)


![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)




![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)


![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)

